

Rhodamine 123: A Technical Guide to its Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: Rhodamine 123

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Abstract

Rhodamine 123 (Rh123) is a cell-permeable, cationic fluorescent dye renowned for its specific accumulation in mitochondria, driven by the mitochondrial membrane potential. This property has established it as a vital tool for assessing mitochondrial function and cell viability. Furthermore, its recognition and transport by P-glycoprotein (P-gp) make it an indispensable substrate for studying multidrug resistance in cancer research and drug development. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and core applications of **Rhodamine 123**, complete with detailed experimental protocols and mechanistic diagrams.

Chemical Identity and Structure

Rhodamine 123 is a xanthene dye characterized by its rigid three-ring structure with two amino groups and a benzoic acid methyl ester substituent. This lipophilic cationic nature is fundamental to its biological activity.

Identifier	Value
IUPAC Name	7-Amino-10-[2-(methoxycarbonyl)phenyl]-2H-xanthene-2-iminium chloride[1]
Molecular Formula	C ₂₁ H ₁₇ ClN ₂ O ₃ [1][2][3]
CAS Number	62669-70-9[1][2][3]
Canonical SMILES	COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.Cl[3]
InChI Key	TUFFYSFVSYUHPA-UHFFFAOYSA-M[1]

Physicochemical and Spectroscopic Properties

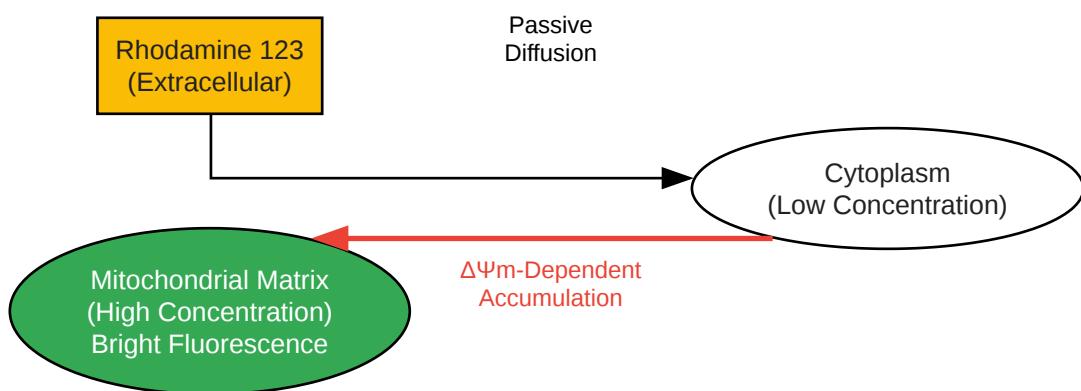
The utility of **Rhodamine 123** as a fluorescent probe is defined by its distinct spectroscopic and physical characteristics. These properties are summarized below.

Property	Value	Reference
Molecular Weight	380.82 g/mol	[1][2][3]
Appearance	Orange-red solid powder	[4]
Excitation Maximum (λ_{ex})	~505-511 nm	[1][4][5][6][7]
Emission Maximum (λ_{em})	~529-534 nm	[4][5][8]
Molar Absorptivity (ϵ)	~85,700 - 97,000 M ⁻¹ cm ⁻¹ in ethanol/methanol	[4][6][7][9]
Luminescence Quantum Yield (Φ)	0.90 - 0.98 in ethanol	[1][7][9]
Solubility	Soluble in ethanol (20 g/L), DMSO, and DMF (10 mg/mL)	[1][5]
Melting Point	235 °C	[1]

Biological Mechanisms of Action

Mitochondrial Accumulation and Membrane Potential ($\Delta\Psi_m$)

Rhodamine 123 is a lipophilic cation that readily crosses the plasma membrane of living cells. Due to the highly negative electrochemical potential across the inner mitochondrial membrane (~-150 to -180 mV), Rh123 electrophoretically accumulates in the mitochondrial matrix.[10] This accumulation is directly proportional to the magnitude of the mitochondrial membrane potential ($\Delta\Psi_m$).[5][11] Healthy, respiring cells with a high $\Delta\Psi_m$ will exhibit bright green fluorescence within their mitochondria.[12][13] Conversely, in apoptotic or metabolically compromised cells, the $\Delta\Psi_m$ collapses, leading to the release of Rh123 from the mitochondria and a corresponding decrease in fluorescence intensity.[10][12][13][14] This principle forms the basis of its use as an indicator of mitochondrial health and an early marker of apoptosis.[14]



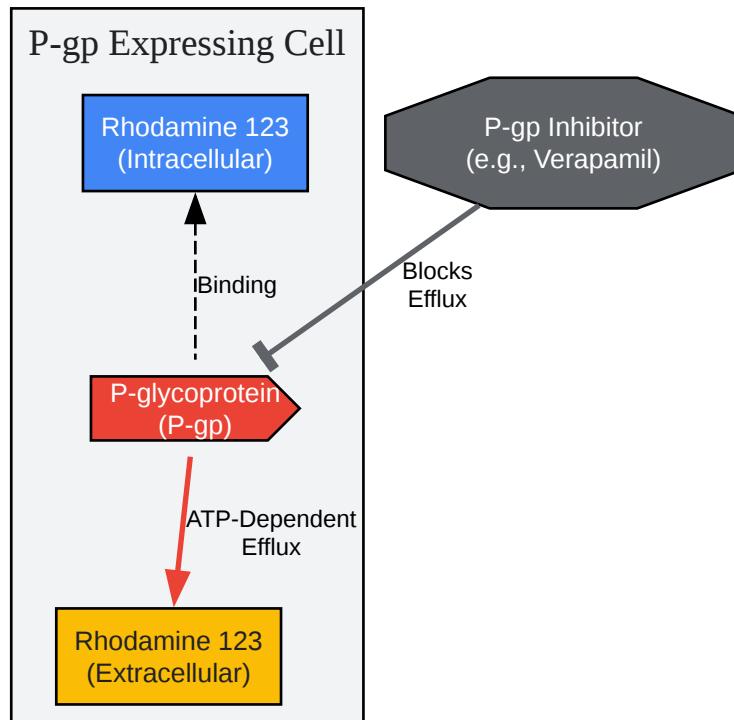
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Workflow of Rhodamine 123 accumulation in mitochondria.

Substrate for P-glycoprotein (P-gp)

P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics out of cells.[15][16] **Rhodamine 123** is a well-characterized substrate for P-gp.[15][17] In cells overexpressing P-gp, such as many multidrug-resistant cancer cells, Rh123 is rapidly pumped out, resulting in low intracellular fluorescence.[16][18] The activity of P-gp can be quantified by measuring the efflux of Rh123. Furthermore, co-incubation with a P-gp inhibitor (e.g., Verapamil, Cyclosporin A) will block this efflux, leading to the retention of Rh123 and an increase in fluorescence, which confirms P-gp-mediated transport.[17][18][19]

A) Active Efflux

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Mechanism of P-glycoprotein (P-gp) mediated efflux of Rhodamine 123.

Key Experimental Protocols

Protocol: Measurement of Mitochondrial Membrane Potential ($\Delta\Psi_m$)

This protocol outlines the use of **Rhodamine 123** to assess changes in $\Delta\Psi_m$ in cultured cells using fluorescence microscopy or flow cytometry. A decrease in fluorescence intensity indicates a loss of $\Delta\Psi_m$.

A. Reagents and Materials:

- **Rhodamine 123** stock solution (e.g., 1 mg/mL in DMSO).
- Cell culture medium (serum-free for incubation, e.g., HBSS or PBS).
- Cultured cells (adherent or suspension).

- CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization (10 mM stock in DMSO).[12]
- Fluorescence microscope with FITC/GFP filter set or a flow cytometer.

B. Staining Procedure for Adherent Cells:

- Seed cells on coverslips or in a multi-well plate and grow to the desired confluence.
- Induce experimental conditions (e.g., drug treatment) as required. Include a positive control well treated with 5-10 μ M CCCP for 15-30 minutes to induce mitochondrial depolarization.
- Prepare a fresh **Rhodamine 123** working solution by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-20 μ M.[2][12]
- Remove the culture medium from the cells and wash once with warm PBS.
- Add the **Rhodamine 123** working solution to cover the cells and incubate for 15-30 minutes at 37°C, protected from light.[2][12]
- Remove the staining solution and wash the cells three times with warm PBS.[2]
- Add fresh warm medium or PBS for imaging.
- Immediately analyze the cells by fluorescence microscopy (Ex/Em: ~507/529 nm) or flow cytometry (FL1 channel).[12]

Protocol: P-glycoprotein (P-gp) Efflux Assay

This protocol measures the functional activity of P-gp by quantifying the efflux of **Rhodamine 123** from cells. It is commonly performed using flow cytometry.

A. Reagents and Materials:

- **Rhodamine 123** stock solution (e.g., 1 mg/mL in DMSO).
- Cell lines: one P-gp negative (e.g., parental line) and one P-gp positive (e.g., MDR variant). [20]

- P-gp inhibitor (e.g., Verapamil, 10 mM stock in DMSO or ethanol).
- Efflux Buffer (e.g., cold PBS or serum-free medium).
- Flow cytometer.

B. Assay Procedure:

- Harvest cells and adjust the density to 5×10^5 to 1×10^6 cells/mL in culture medium.
- Loading Phase: Add **Rhodamine 123** to a final concentration of 1-5 μ M. For inhibitor controls, add a P-gp inhibitor (e.g., 10-50 μ M Verapamil) simultaneously with the Rh123.[20]
- Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for dye accumulation.[15][20]
- Efflux Phase: Centrifuge the cells at 400 x g for 5 minutes at 4°C and discard the supernatant.[8]
- Wash the cell pellet twice with cold Efflux Buffer to remove extracellular dye.[20]
- Resuspend the cell pellet in pre-warmed (37°C) culture medium. For inhibitor controls, resuspend in medium containing the P-gp inhibitor.
- Incubate at 37°C for an efflux period of 1-2 hours.[20]
- After incubation, place samples on ice to stop the efflux.
- Analyze the mean fluorescence intensity (MFI) of the cell populations using a flow cytometer (FL1 channel). Low fluorescence in P-gp positive cells indicates active efflux, which should be reversed (higher fluorescence) in the presence of the inhibitor.[18][19]

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